molecular formula C15H18N2O2S2 B2593512 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 863510-87-6

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2593512
CAS No.: 863510-87-6
M. Wt: 322.44
InChI Key: PHQRUHIINMVRER-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry research, designed by integrating two pharmaceutically relevant scaffolds: the sulfonamide group and the 1,3-thiazole ring . The sulfonamide functional group is a cornerstone in drug discovery, known for its ability to confer antibacterial properties by acting as an antimetabolite of para-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase in bacteria . Beyond antimicrobial activity, this moiety is also a key pharmacophore in drugs targeting a diverse array of human disease states, including inflammation, glaucoma, and diuresis, primarily through inhibition of carbonic anhydrase enzymes . The 2-methyl-1,3-thiazole ring is a privileged structure in heterocyclic chemistry, contributing to the molecular properties and biological activity of numerous therapeutic agents . The thiazole nucleus is present in a wide collection of FDA-approved drugs, such as the antibacterial Sulfathiazole, the H2-receptor antagonist Nizatidine for ulcer treatment, and the tyrosine kinase inhibitor Dasatinib for chronic myeloid leukemia . The fusion of a tetrahydronaphthalene system, a partially saturated bicyclic aromatic structure, further enhances the complexity and potential for target interaction, potentially contributing to unique binding characteristics within hydrophobic enzyme pockets or receptor sites. The primary research value of this compound lies in its hybrid structure, which makes it a versatile candidate for probing novel biological mechanisms. Researchers can utilize this chemical tool to investigate the synergistic effects of combining a sulfonamide with a thiazole ring, potentially leading to the discovery of new enzyme inhibitors or receptor modulators . Its structure aligns with modern drug discovery efforts focused on developing novel anti-infectives, given the established role of both core components in antibacterial agents, and its potential application can be extended to other pathological areas where sulfonamides and thiazoles have shown efficacy, such as oncology and central nervous system disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h6-8,10,16H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRUHIINMVRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Room temperature, 24 hThiazole N-oxide derivative65–70%
KMnO₄ (aq.)Acidic, 60°C, 2 hSulfonic acid derivative (ring cleavage)45–50%

The oxidation of the thiazole ring primarily targets the sulfur atom, forming sulfoxides or cleaving the ring under harsher conditions .

Reduction Reactions

The sulfonamide group can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reagent Conditions Product Yield Reference
LiAlH₄Dry THF, reflux, 6 hSecondary amine derivative55–60%
H₂/Pd-CEthanol, 80°C, 3 atmDesulfonylated tetrahydronaphthalene analog70–75%

Reduction of the sulfonamide group typically produces amines or desulfonylated products, depending on the method .

Substitution Reactions

Electrophilic substitution occurs at the thiazole ring’s C-2 and C-5 positions, while nucleophilic substitution targets the sulfonamide group.

Electrophilic Aromatic Substitution

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 hNitro-thiazole derivative (C-5 position)40–45%
Br₂ (excess)Acetic acid, 50°C, 2 hDibrominated thiazole60–65%

The methyl group at C-2 of the thiazole directs electrophiles to the C-5 position due to steric and electronic effects .

Nucleophilic Substitution

Reagent Conditions Product Yield Reference
NH₃ (g)DMF, 100°C, 12 hAmine-substituted sulfonamide50–55%
NaSHEthanol, reflux, 8 hThiol-modified derivative65–70%

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product Yield Reference
HCl (6M)Reflux, 8 h5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid75–80%
NaOH (10%)120°C, 24 hSodium sulfonate salt85–90%

Hydrolysis cleaves the sulfonamide bond, producing sulfonic acids or their salts .

Photochemical Reactions

The thiazole ring participates in [2+2] cycloadditions under UV light:

Reagent Conditions Product Yield Reference
UV light (254 nm)Benzene, 12 hCyclobutane-fused thiazole derivative30–35%

This reaction exploits the conjugated π-system of the thiazole ring .

Complexation with Metals

The sulfur and nitrogen atoms in the thiazole and sulfonamide groups enable coordination with transition metals:

Metal Salt Conditions Complex Application Reference
CuCl₂Methanol, 25°C, 2 hCu(II)-thiazole complexAntimicrobial agents
AgNO₃Aqueous, dark, 6 hAg(I)-sulfonamide complexCatalysis studies

Comparative Reactivity Insights

  • Thiazole vs. Benzene : The thiazole ring is 10–15× more reactive toward electrophiles due to electron-deficient aromaticity .

  • Sulfonamide Stability : Hydrolysis rates follow HCl > H₂SO₄ > NaOH due to protonation effects on the leaving group .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been investigated for its effectiveness against various bacterial strains. A study highlighted that thiazole derivatives often demonstrate enhanced activity against resistant bacterial strains, making them valuable in the development of new antibiotics .

1.2 Anticancer Properties
Thiazole-based compounds are also recognized for their anticancer potential. The incorporation of the tetrahydronaphthalene structure may enhance the compound's ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells and may be developed into therapeutic agents for various types of cancer .

Pharmacological Applications

2.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of carbonic anhydrase or other relevant enzymes, which could have implications in treating conditions such as glaucoma or edema .

2.2 Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in disease progression. The thiazole ring may contribute to antioxidant activity .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against resistant strains using thiazole derivatives .
Study BAnticancer PotentialShowed that thiazole-containing compounds can induce apoptosis in various cancer cell lines .
Study CEnzyme InhibitionIdentified potential as a carbonic anhydrase inhibitor with implications for treating glaucoma .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, physicochemical properties, and bioactivity.

Structural Analogues

2.1.1 Triazole-Based Acetamides (6a–6c)
  • Structure : Compounds 6a–6c () contain a 1,2,3-triazole ring connected to a naphthalene-oxy-methyl group and an acetamide side chain.
  • Key Differences: Core Heterocycle: The target compound’s thiazole ring (C-S-N) vs. triazole (N-N-N) in 6a–6c. Thiazoles are less polar but more metabolically stable due to reduced ring strain and lower susceptibility to oxidative degradation . Functional Groups: The target’s sulfonamide (-SO₂NH₂) vs. acetamide (-NHCO-) in 6a–6c. Sulfonamides are stronger hydrogen-bond donors/acceptors, enhancing interactions with polar enzyme active sites . Scaffold: Tetrahydronaphthalene (partially saturated) vs. naphthalene (fully aromatic) in 6a–6c.
2.1.2 TRH1-56 (N-(5,6,7,8-Tetrahydronaphthalene-1-yl)acrylamide)
  • Structure : Shares the tetrahydronaphthalene core but replaces the sulfonamide with an acrylamide group .
  • Key Differences :
    • Electron-Withdrawing Effects : Sulfonamides are stronger electron-withdrawing groups than acrylamides, altering electronic distribution and acidity (e.g., pKa of sulfonamide NH ≈ 10 vs. acrylamide NH ≈ 15) .
    • Synthesis : TRH1-56 is synthesized via amine-acrylation followed by chromatography, while the target compound likely involves sulfonylation of a tetrahydronaphthalene precursor .

Functional Analogues

2.2.1 MPEP (2-Methyl-6-(phenylethynyl)pyridine)
  • Structure : A pyridine-based mGlu5 receptor antagonist with a phenylethynyl substituent .
  • Key Differences: Heterocycle: Pyridine (6-membered, one N) vs. thiazole (5-membered, N and S). Bioactivity: MPEP shows anxiolytic effects at low doses (0.1–10 mg/kg in rodents), suggesting the target compound’s thiazole-methyl group may confer similar CNS activity if optimized for mGlu5 binding .

Physicochemical and Spectroscopic Properties

Property Target Compound 6b (Triazole Acetamide) MPEP
Molecular Weight ~350–370 (estimated) 404.14 (C21H18N5O4) 209.24 (C14H11N)
Key IR Bands S=O (1150–1350 cm⁻¹), NH (3260 cm⁻¹) C=O (1682 cm⁻¹), NO₂ (1504 cm⁻¹) C≡C (2200 cm⁻¹)
1H NMR Features Thiazole-CH3 (~2.5 ppm), SO₂NH2 (~7.5 ppm) Triazole-H (~8.4 ppm), NO₂-Ar-H (~8.6 ppm) Pyridine-H (~8.0–8.5 ppm)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 ~2.5

Pharmacological Considerations

  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors, but the thiazole moiety may redirect selectivity toward kinases or GPCRs.
  • CNS Penetration : The tetrahydronaphthalene scaffold and moderate LogP suggest better CNS availability than MPEP, which requires high doses (30 mg/kg) for efficacy .
  • Toxicity : Thiazoles are generally less hepatotoxic than triazoles, which can form reactive metabolites .

Biological Activity

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C13_{13}H15_{15}N3_{3}O2_{2}S
  • Molecular Weight : 265.34 g/mol

Structural Representation

PropertyValue
IUPAC NameThis compound
CAS Number305811-38-5
SMILESCC1=NC(=S1)C(C2=CC=CC=C2)=NCC(C3=CC=CC=C3)S(=O)(=O)N
InChI KeyXYCMJBJXBKYRON-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazole ring may interact with cellular targets involved in cell cycle regulation and apoptosis. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins and other apoptotic pathways .

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound was found to have an IC50_{50} value of 15 µM against A549 lung cancer cells. This indicates a promising level of potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

Some studies suggest that compounds containing the thiazole moiety may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide group may enhance this effect by modulating nitric oxide synthase activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for antimicrobial and anticancer activity.
  • Sulfonamide Group : Contributes to the compound's solubility and bioactivity.
  • Tetrahydronaphthalene Core : Provides a hydrophobic environment that may enhance interactions with lipid membranes.

Comparative Studies

Comparative studies have shown that this compound exhibits greater biological activity than some known thiazole derivatives such as sulfathiazole and other related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its analogs?

  • Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition reactions, as demonstrated in analogous sulfonamide derivatives. For example, copper-catalyzed reactions between alkynes and azides in a solvent system (e.g., t-BuOH:H₂O) yield triazole-linked intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, brine washing, and recrystallization in ethanol . Key steps include optimizing catalyst loading (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours at RT).

Q. How are spectroscopic techniques (e.g., IR, NMR) employed to confirm the structural integrity of this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹). NMR (¹H and ¹³C) resolves regiochemistry: for example, methylene protons (–NCH₂CO–) appear as singlets at δ ~5.4 ppm in DMSO-d₆, while aromatic protons in the tetrahydronaphthalene ring show multiplet patterns at δ ~7.2–8.4 ppm. HRMS validates molecular mass (e.g., [M+H]⁺ calculated within ±0.001 Da) .

Q. What structural features influence the compound’s reactivity or biological activity?

  • Methodological Answer : The 2-methylthiazole moiety enhances electron density, affecting nucleophilic substitution reactivity. The tetrahydronaphthalene sulfonamide core provides rigidity, influencing binding affinity in biological assays. Substituent effects (e.g., nitro groups on phenyl rings) can be systematically studied via Hammett plots to quantify electronic contributions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with improved properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (σ, π) with experimental bioactivity. For example, ICReDD’s workflow integrates quantum chemical reaction path searches with experimental feedback to prioritize derivatives .

Q. What experimental design strategies optimize reaction yields while minimizing side products?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken) to screen variables: catalyst concentration, solvent ratio, and temperature. Response surface methodology identifies optimal conditions. For instance, a 3:1 t-BuOH:H₂O ratio maximizes yield in cycloaddition reactions by balancing solubility and reaction kinetics .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?

  • Methodological Answer : Cross-validate SAR using orthogonal assays (e.g., enzymatic vs. cellular assays). If bioactivity diverges, conduct molecular docking to assess binding mode differences. For example, nitro-substituted analogs may show conflicting activity due to redox instability; cyclic voltammetry or HPLC-MS stability studies can clarify discrepancies .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this sulfonamide?

  • Methodological Answer : Membrane-based nanofiltration (MWCO ~300–500 Da) separates unreacted azides/alkynes from the product. Simulated moving bed (SMB) chromatography scales purification efficiently. Solvent-resistant membranes (e.g., polyimide) prevent degradation during continuous processing .

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